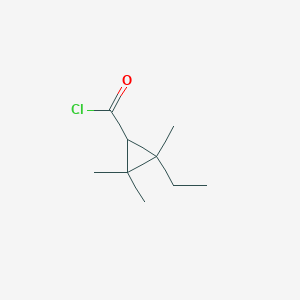![molecular formula C20H17N B13942252 5,7,11-trimethylbenzo[c]acridine CAS No. 63040-05-1](/img/structure/B13942252.png)
5,7,11-trimethylbenzo[c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7,11-Trimethylbenzo[c]acridine is a heterocyclic aromatic compound with the molecular formula C20H17N. It belongs to the acridine family, which is known for its diverse biological and chemical properties. This compound is characterized by its three methyl groups attached to the benzo[c]acridine core, which can influence its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,11-trimethylbenzo[c]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and aniline derivative, the intermediate compounds undergo cyclization and methylation to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
5,7,11-Trimethylbenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
5,7,11-Trimethylbenzo[c]acridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used as a fluorescent probe for studying biological systems and detecting specific biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,7,11-trimethylbenzo[c]acridine involves its interaction with molecular targets such as DNA and proteins. It can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This property makes it useful in studying DNA interactions and developing anticancer agents .
類似化合物との比較
Similar Compounds
Acridine: A parent compound with similar structural features but without the methyl groups.
Quinacrine: An acridine derivative used as an antimalarial and anticancer agent.
Acridine Orange: A fluorescent dye used in biological staining and microscopy.
Uniqueness
5,7,11-Trimethylbenzo[c]acridine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new applications in various fields .
特性
CAS番号 |
63040-05-1 |
|---|---|
分子式 |
C20H17N |
分子量 |
271.4 g/mol |
IUPAC名 |
5,7,11-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-7-6-10-16-14(3)18-11-13(2)15-8-4-5-9-17(15)20(18)21-19(12)16/h4-11H,1-3H3 |
InChIキー |
VIGMHZZIQKVVHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=C3C=C(C4=CC=CC=C4C3=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide](/img/structure/B13942171.png)

![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)









![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)

